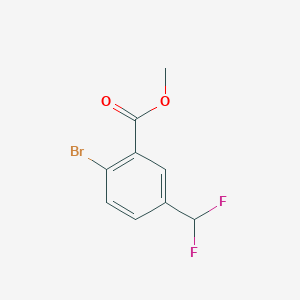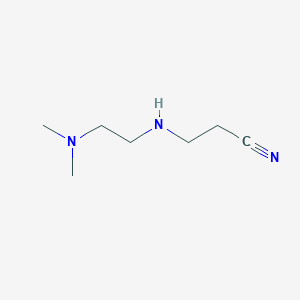
3-(2-Dimethylamino-ethylamino)-propionitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Dimethylamino-ethylamino)-propionitrile is an organic compound that features both amine and nitrile functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Dimethylamino-ethylamino)-propionitrile typically involves the reaction of 3-chloropropionitrile with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
3-(2-Dimethylamino-ethylamino)-propionitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amine groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Amides or nitriles.
Reduction: Primary or secondary amines.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
3-(2-Dimethylamino-ethylamino)-propionitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 3-(2-Dimethylamino-ethylamino)-propionitrile involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of amine groups, allowing it to participate in nucleophilic substitution reactions. Additionally, the nitrile group can undergo hydrolysis to form carboxylic acids, which can further react with other molecules.
類似化合物との比較
Similar Compounds
3-(2-Dimethylamino-ethylamino)-propionitrile: This compound is unique due to the presence of both amine and nitrile functional groups, which allow for a wide range of chemical reactions.
2-(Dimethylamino)ethyl methacrylate: Similar in structure but contains a methacrylate group instead of a nitrile group.
N,N-Dimethylaminoethyl acrylate: Contains an acrylate group and is used in polymer synthesis.
Uniqueness
This compound is unique due to its dual functionality, which allows it to participate in a variety of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.
特性
CAS番号 |
71326-20-0 |
|---|---|
分子式 |
C7H15N3 |
分子量 |
141.21 g/mol |
IUPAC名 |
3-[2-(dimethylamino)ethylamino]propanenitrile |
InChI |
InChI=1S/C7H15N3/c1-10(2)7-6-9-5-3-4-8/h9H,3,5-7H2,1-2H3 |
InChIキー |
JXKCBKDQJLLMDN-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCNCCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



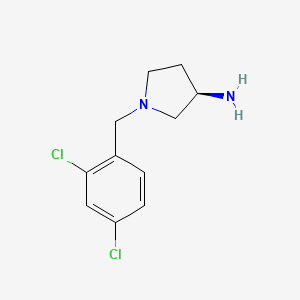
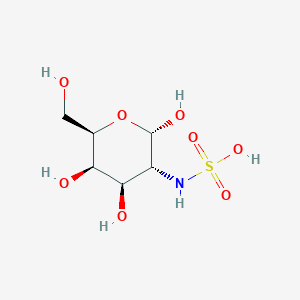

![Benzo[d]oxazole-2,4-dicarbaldehyde](/img/structure/B12864302.png)

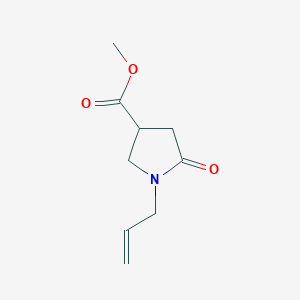
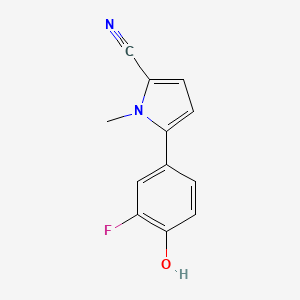
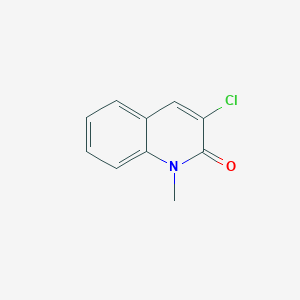
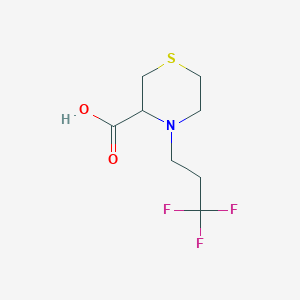
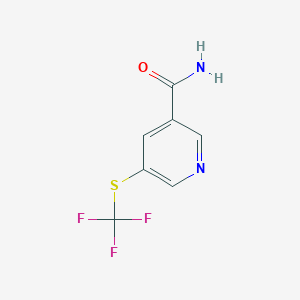
![N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B12864349.png)

